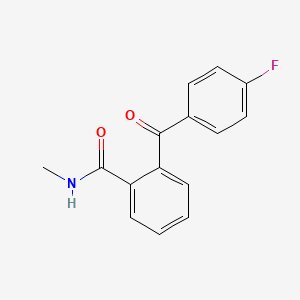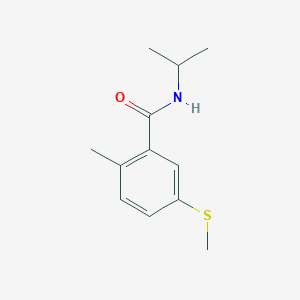
2-(2-chlorophenyl)-N-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-cyclopropylacetamide (CPCA) is a synthetic compound that belongs to the class of cyclopropyl amides. It is a potent inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in the sensation of cold and pain. CPCA has been extensively studied for its potential therapeutic applications in various conditions, including chronic pain, inflammation, and cancer.
Mecanismo De Acción
2-(2-chlorophenyl)-N-cyclopropylacetamide is a potent inhibitor of TRPM8 channels, which are involved in the sensation of cold and pain. TRPM8 channels are found on sensory neurons and are activated by cold temperatures and certain chemicals. By inhibiting TRPM8 channels, 2-(2-chlorophenyl)-N-cyclopropylacetamide can reduce the sensation of pain and inflammation.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-cyclopropylacetamide has been shown to have analgesic and anti-inflammatory effects in animal models of chronic pain and inflammation. It has also been shown to inhibit the growth and migration of cancer cells in vitro and in vivo. Additionally, 2-(2-chlorophenyl)-N-cyclopropylacetamide has been shown to modulate the activity of other ion channels, including voltage-gated sodium channels and calcium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-chlorophenyl)-N-cyclopropylacetamide in lab experiments is its potency and specificity as a TRPM8 channel inhibitor. This allows for more precise investigation of the role of TRPM8 channels in various physiological and pathological processes. However, one limitation is that 2-(2-chlorophenyl)-N-cyclopropylacetamide may have off-target effects on other ion channels, which can complicate interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-(2-chlorophenyl)-N-cyclopropylacetamide. One area of interest is the development of more potent and selective TRPM8 channel inhibitors for use in clinical applications. Additionally, further investigation of the anticancer effects of 2-(2-chlorophenyl)-N-cyclopropylacetamide and other TRPM8 channel inhibitors may lead to the development of new cancer therapies. Finally, the role of TRPM8 channels in other physiological processes, such as thermoregulation and cardiovascular function, warrants further investigation.
Métodos De Síntesis
2-(2-chlorophenyl)-N-cyclopropylacetamide can be synthesized by the reaction of 2-chlorobenzoyl chloride with cyclopropylamine in the presence of a base such as sodium carbonate. The reaction yields 2-(2-chlorophenyl)-N-cyclopropylacetamide as a white crystalline solid with a melting point of 116-118°C.
Aplicaciones Científicas De Investigación
2-(2-chlorophenyl)-N-cyclopropylacetamide has been studied extensively for its potential therapeutic applications in various conditions. It has been shown to have analgesic effects in animal models of chronic pain, including neuropathic pain and inflammatory pain. 2-(2-chlorophenyl)-N-cyclopropylacetamide has also been investigated for its anti-inflammatory properties in models of acute and chronic inflammation. Additionally, 2-(2-chlorophenyl)-N-cyclopropylacetamide has been studied for its potential anticancer effects, as TRPM8 channels are overexpressed in several types of cancer.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-10-4-2-1-3-8(10)7-11(14)13-9-5-6-9/h1-4,9H,5-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCMUTXJKRHZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-cyclopropylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide](/img/structure/B7473366.png)
![1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473371.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide](/img/structure/B7473381.png)



![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)


